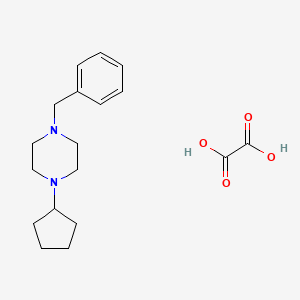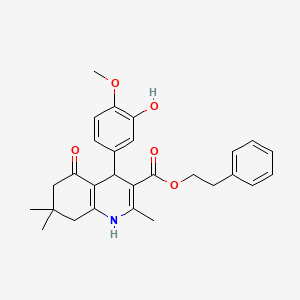![molecular formula C22H19ClN2O6S B5207896 methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate, also known as Methyl 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate can reduce inflammation and pain.
Biochemical and Physiological Effects
methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate has a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate has been shown to have an inhibitory effect on the proliferation of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for certain enzymes, which makes it a valuable tool for investigating specific biological processes. Additionally, methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate is relatively stable and easy to handle, which makes it a convenient compound to use in lab experiments. However, one of the limitations of using this compound is its potential toxicity. Like many synthetic compounds, methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate may have adverse effects on living organisms, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are many potential future directions for the use of methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate in scientific research. One possible direction is the development of new drugs for the treatment of pain and inflammation. Additionally, methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate may be a valuable tool for investigating the role of COX-2 in various biological processes, which could lead to new insights into the mechanisms of disease. Finally, methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate may be a useful compound for the development of new cancer treatments, as its inhibitory effect on cancer cell proliferation has already been demonstrated in vitro.
Synthesemethoden
The synthesis of methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate is a multistep process that involves the reaction of various chemical reagents. The first step involves the synthesis of 4-chlorophenylamine, which is then reacted with benzenesulfonyl chloride to form 4-{[(4-chlorophenyl)amino]sulfonyl}phenylamine. This intermediate compound is then reacted with 2-hydroxybenzoic acid to form the final product, methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate has been shown to have a variety of scientific research applications. One of the most common applications is as a tool for investigating the mechanism of action of various biological processes. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, making it a valuable tool for studying enzyme kinetics and structure-function relationships. Additionally, methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-30-22(27)19-4-2-3-5-20(19)24-21(26)14-31-17-10-12-18(13-11-17)32(28,29)25-16-8-6-15(23)7-9-16/h2-13,25H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDVVWSKEYDOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5207815.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)
![3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5207840.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5207846.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
![2-[1-({1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5207860.png)

![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)

![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)

